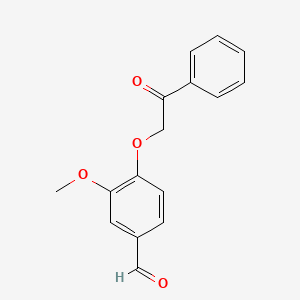

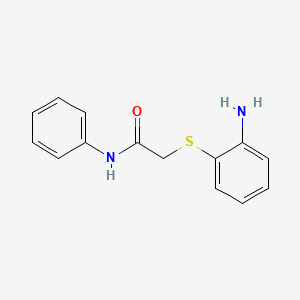

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Descripción general

Descripción

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde is a chemical compound that is part of a broader class of organic compounds known as benzaldehydes. These compounds contain a benzene ring attached to an aldehyde group and may have various substituents that modify their chemical properties. The specific structure of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde suggests the presence of a methoxy group and a 2-oxo-2-phenylethoxy substituent on the benzene ring.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes, which are structurally similar to the compound , involves the conversion of these compounds into 3-benzylisochromen-1-ones and further into 3-phenyl-2-naphthols and naphthoquinones . Another related compound, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, is synthesized and characterized by various spectroscopic techniques, indicating a multi-step process involving elemental analysis and X-ray analysis .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often complex and non-planar, as evidenced by the study of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, which contains a strong O–H⋯N hydrogen bond . X-ray crystallography is a common technique used to determine the precise structure of such compounds, as seen in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including cyclization and dehydrogenation, as demonstrated by the transformation of 2-(1-aryl-2-methoxyethenyl)benzaldehydes into 3-aryl-2-methoxyinden-1-one phenylhydrazones . The regioselective protection of hydroxyl groups in benzaldehydes is another type of reaction that can be performed to modify the chemical properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the compound's solubility and reactivity. The crystal structure of 2-methoxy-benzaldehyde shows intra- and intermolecular C–H⋯O short contacts, which can influence the compound's dimerization behavior and vibrational spectroscopy . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, are essential for understanding the physical properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde .

Aplicaciones Científicas De Investigación

Oxidation and Mechanism Studies

Studies have investigated the oxidation of methoxy benzaldehydes, including 3-methoxy variants, revealing insights into their chemical behavior and reaction mechanisms. For instance, the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid leads to the formation of corresponding carboxylic acids. This reaction has been studied in detail, providing a deeper understanding of the kinetics and thermodynamics involved (Malik, Asghar, & Mansoor, 2016).

Reaction with High Valent Oxoruthenium Compounds

Research on the reaction of methoxy substituted benzyl phenyl sulfides with high valent oxoruthenium compounds has been conducted. This study helps differentiate between oxidants that react via single electron transfer and those involving direct oxygen atom transfer, demonstrating the versatility of methoxy benzaldehydes in various chemical reactions (Lai, Lepage, & Lee, 2002).

Synthesis and Cytotoxicity Evaluation

3,5-Dimethoxy-benzaldehyde, a related compound, has been used as a starting material for synthesizing amorfrutins A and B, which exhibit cytotoxicity towards human tumor cell lines. This study highlights the potential of methoxy benzaldehydes in medicinal chemistry and drug development (Brandes et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-methoxy-4-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEPMNIGSKPMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)